molecular formula C5H10N2O4 B8047129 3-Nitro-valine

3-Nitro-valine

Cat. No.: B8047129
M. Wt: 162.14 g/mol
InChI Key: SVQLBNMIYIBLOU-UHFFFAOYSA-N
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Description

3-Nitro-valine is a derivative of the amino acid valine, characterized by the presence of a nitro group (-NO2) attached to the third carbon of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-valine typically involves the nitration of valine. One common method is the direct nitration of valine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the product. The reaction can be represented as follows: [ \text{Valine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-valine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-valine.

    Substitution: Formation of various substituted valine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on protein function and enzyme activity due to the presence of the nitro group.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-Nitro-valine exerts its effects is primarily through its interaction with biological molecules. The nitro group can participate in redox reactions, altering the oxidation state of the compound and potentially affecting enzyme activity. Additionally, the nitro group can form hydrogen bonds and other interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

    3-Nitro-leucine: Another nitro-substituted amino acid with similar chemical properties but different biological activity.

    3-Nitro-isoleucine: Similar to 3-Nitro-valine but with a different side chain structure, leading to different reactivity and applications.

    3-Nitro-alanine: A simpler nitro-substituted amino acid with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of valine with the reactivity of the nitro group. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.

Properties

IUPAC Name

2-amino-3-methyl-3-nitrobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLBNMIYIBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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